Carbonic Anhydrase II Inhibition: A >1,250-Fold Selectivity Gap Over Privileged Sulfonamides
The target compound demonstrates profoundly weak inhibition of human carbonic anhydrase II (hCA II), a canonical off-target for aryl sulfonamides. Its Ki of >10,000 nM contrasts with the potent inhibition typical of classical sulfonamide CA inhibitors like acetazolamide, which inhibits hCA II with a Ki of approximately 8 nM [1][2]. This >1,250-fold difference suggests that the 4-carboxyphenyl substitution found in the target compound significantly disfavors binding to the hCA II active site, representing a substantial selectivity gap that can be exploited to avoid CA-related off-target effects [1].
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki > 10,000 nM |
| Comparator Or Baseline | Acetazolamide: Ki ≈ 8 nM (classical sulfonamide CA inhibitor) |
| Quantified Difference | >1,250-fold weaker inhibition |
| Conditions | Stopped-flow CO2 hydration assay; human recombinant CA II; 15 min preincubation (target compound); literature value for acetazolamide [1][2] |
Why This Matters
This extreme selectivity gap is the primary differentiator for researchers seeking a benzimidazolone-sulfonamide scaffold that is functionally silent against hCA II, a common liability of sulfonamide libraries.
- [1] BindingDB. BDBM50143987 (CHEMBL3760047): Ki > 1.00E+4 nM for human carbonic anhydrase II. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Acetazolamide Ki for CA II ~8 nM). View Source
